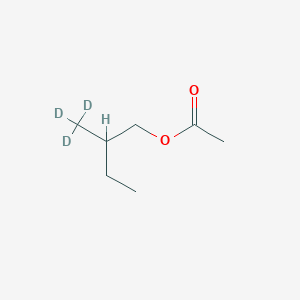
2-Methylbutyl acetate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylbutyl acetate-d3 is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into 2-Methylbutyl acetate. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas .
Industrial Production Methods
The industrial production of this compound involves large-scale deuteration processes. These processes are carried out under controlled conditions to ensure the purity and stability of the final product. The compound is then purified and packaged for use in scientific research .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbutyl acetate-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Wissenschaftliche Forschungsanwendungen
2-Methylbutyl acetate-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer for quantitation in chemical reactions and processes.
Biology: Employed in metabolic studies to track the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Wirkmechanismus
The mechanism of action of 2-Methylbutyl acetate-d3 involves its incorporation into molecules as a stable isotope. This incorporation allows researchers to track and quantify the compound’s behavior in various systems. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs, providing valuable insights into their mechanisms of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbutyl acetate: The non-deuterated form of the compound.
2-Methylbutyl acetate-13C2: Another isotope-labeled variant with carbon-13 labeling.
Uniqueness
2-Methylbutyl acetate-d3 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug behavior and interactions .
Eigenschaften
Molekularformel |
C7H14O2 |
|---|---|
Molekulargewicht |
133.20 g/mol |
IUPAC-Name |
2-(trideuteriomethyl)butyl acetate |
InChI |
InChI=1S/C7H14O2/c1-4-6(2)5-9-7(3)8/h6H,4-5H2,1-3H3/i2D3 |
InChI-Schlüssel |
XHIUFYZDQBSEMF-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(CC)COC(=O)C |
Kanonische SMILES |
CCC(C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















